molecular formula C8H8N4S B2453695 2-cyclopropyl-5-(1H-imidazol-1-yl)-1,3,4-thiadiazole CAS No. 2320505-81-3

2-cyclopropyl-5-(1H-imidazol-1-yl)-1,3,4-thiadiazole

Cat. No.: B2453695
CAS No.: 2320505-81-3
M. Wt: 192.24
InChI Key: PSAXRYGYYHRCQF-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-(1H-imidazol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group and an imidazole ring, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of 2-cyclopropyl-5-(1H-imidazol-1-yl)-1,3,4-thiadiazole typically involves the reaction of cyclopropyl isothiocyanate with hydrazine derivatives. One common method includes the following steps:

    Cyclopropyl isothiocyanate preparation: Cyclopropylamine is reacted with carbon disulfide and potassium hydroxide to form cyclopropyl isothiocyanate.

    Formation of thiadiazole ring: Cyclopropyl isothiocyanate is then reacted with hydrazine hydrate to form the thiadiazole ring.

    Introduction of imidazole group: The resulting thiadiazole compound is further reacted with imidazole derivatives under specific conditions to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

2-cyclopropyl-5-(1H-imidazol-1-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups in the molecule.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the reactions .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: The compound has been investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-(1H-imidazol-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism. In cancer cells, the compound can induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

2-cyclopropyl-5-(1H-imidazol-1-yl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:

    5-Phenyl-1,3,4-thiadiazole: This compound has a phenyl group instead of a cyclopropyl group and exhibits different biological activities.

    2-Amino-1,3,4-thiadiazole: This compound has an amino group instead of an imidazole group and is known for its anticancer and antimicrobial properties.

    5-Methyl-1,3,4-thiadiazole: This compound has a methyl group and is used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and biological activities compared to other thiadiazole derivatives .

Properties

IUPAC Name

2-cyclopropyl-5-imidazol-1-yl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-2-6(1)7-10-11-8(13-7)12-4-3-9-5-12/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAXRYGYYHRCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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